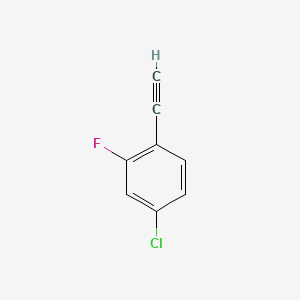
4-Chloro-1-ethynyl-2-fluorobenzene
Übersicht
Beschreibung
4-Chloro-1-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C8H4ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethynyl group at the first position, and a fluorine atom at the second position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-ethynyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with electrophiles in biological systems.
Mode of Action
The mode of action of 4-Chloro-1-ethynyl-2-fluorobenzene is likely to involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various reactions, such as free radical reactions , which could potentially affect multiple biochemical pathways.
Pharmacokinetics
Factors such as its molecular weight (15457) and physical form (powder) could influence its bioavailability.
Result of Action
It’s known that benzene derivatives can undergo various reactions, which could potentially lead to a variety of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethynyl-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzene and 2-fluorobenzene.
Halogenation: The benzene ring is first halogenated to introduce the chlorine and fluorine atoms at the desired positions.
Ethynylation: The ethynyl group is then introduced through a Sonogashira coupling reaction, which involves the reaction of the halogenated benzene with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Bulk Halogenation: Large-scale halogenation of benzene derivatives using chlorine and fluorine gases.
Catalytic Ethynylation: The use of advanced catalytic systems to facilitate the ethynylation reaction efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group allows the compound to undergo coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, coupled products with extended conjugation, and various functionalized aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-ethynyl-1-fluorobenzene: Similar structure but with different substitution pattern.
1-Ethynyl-2-fluorobenzene: Lacks the chlorine atom, leading to different reactivity.
4-Chloro-1-ethynylbenzene: Lacks the fluorine atom, affecting its chemical properties.
Eigenschaften
IUPAC Name |
4-chloro-1-ethynyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEDSXZJJWHQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679347 | |
| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188472-71-1 | |
| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

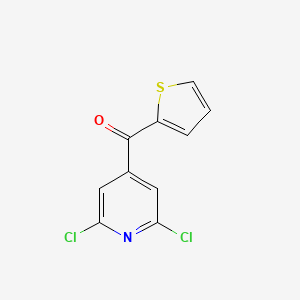
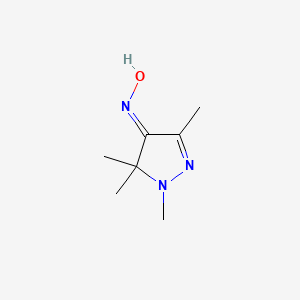
![4,7-Ethano-3H-[1,2]dioxino[4,5-c]pyrazole, 3a,4,7,7a-tetrahydro-](/img/no-structure.png)
![4,4'-Bis[2-[2-chloro-5-(o-methylphenylcarbamoyl)phenylazo]acetoacetylamino]-3,3'-dimethylbiphenyl](/img/structure/B574011.png)

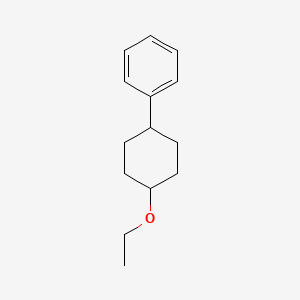

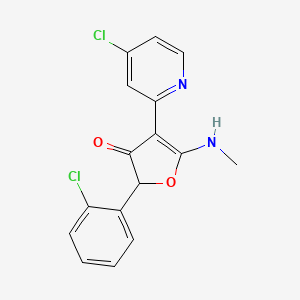
![3-{(E)-[(2-Cyanohydrazino)methylene]amino}benzoic acid](/img/structure/B574020.png)

